2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEXHMLAECLZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of bacterial DNA gyrase B (GyrB), preventing the supercoiling of DNA, which is a critical step in DNA replication. Similarly, it inhibits CK2 and GSK3β, preventing the phosphorylation and subsequent deactivation of PTEN.
Biochemical Pathways
The inhibition of GyrB affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth. On the other hand, the inhibition of CK2 and GSK3β prevents the deactivation of PTEN, affecting the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth.
Result of Action
The inhibition of GyrB leads to the cessation of bacterial growth, making this compound potentially useful as an antibacterial agent. The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, potentially halting uncontrolled cell growth and proliferation, suggesting potential applications in cancer treatment.
Biological Activity
2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a compound that has drawn significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group . The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄FN₂OS |
| Molecular Weight | 285.34 g/mol |
| CAS Number | 1797326-48-7 |
Antimicrobial Properties
Research indicates that compounds with thiazole derivatives exhibit antimicrobial activity. In a study focusing on thiazole derivatives, modifications to the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activities against various pathogens, including Plasmodium falciparum . The specific structure of this compound may enhance its effectiveness against certain bacterial strains.
Anticancer Activity
The compound's potential anticancer properties have been explored in various studies. For instance, thiazole derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis. A systematic review highlighted that thiazole derivatives could modulate pathways associated with cell survival and death .
The biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors. For example, the inhibition of phospholipase A2 (PLA2) has been noted as a potential mechanism through which related compounds exert their effects . The structural features of this compound may facilitate binding to target proteins involved in inflammatory pathways.
Case Studies
- Antimalarial Activity : A study investigated the structure-activity relationship (SAR) of thiazole-based compounds against Plasmodium falciparum. It was found that electron-withdrawing groups at specific positions on the phenyl ring enhanced antimalarial potency while maintaining low cytotoxicity .
- Leishmanicidal Activity : Research on hybrid phthalimido-thiazole derivatives demonstrated significant leishmanicidal activity. The study reported that these compounds induced ultrastructural changes in Leishmania parasites and increased nitric oxide production in macrophages . Given the structural similarities, this compound may exhibit comparable activities.
Scientific Research Applications
Biological Activities
Research indicates that thiazole derivatives like 2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide exhibit a broad spectrum of biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Antileishmanial Activity :
Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. The results indicated a potential for developing new antimicrobial agents .
Anticancer Activity
In vitro assays using human cancer cell lines revealed that thiazole derivatives could inhibit cell growth effectively. For example, compounds derived from this scaffold showed IC50 values in the low micromolar range against several cancer types, suggesting their potential as lead compounds for anticancer drug development .
Leishmanicidal Activity
Research highlighted the effectiveness of thiazole derivatives in targeting Leishmania infantum. The compounds demonstrated significant cytotoxicity towards both amastigote and promastigote forms while exhibiting low toxicity to mammalian cells. This positions them as promising candidates for antileishmanial drug development .
Preparation Methods
Hantzsch Thiazole Synthesis with α-Haloketones
The Hantzsch method remains the cornerstone for thiazole ring construction. In this approach, α-bromo-1-tetralone (synthesized via bromination of 1-tetralone using $$ \text{N} $$-bromosuccinimide) reacts with thiourea in ethanol under reflux:
$$
\text{1-Tetralone} \xrightarrow[\text{NBS, EtOH}]{\text{Bromination}} \alpha\text{-Bromo-1-tetralone} \xrightarrow[\text{Thiourea, Δ}]{\text{Hantzsch}} 4,5,6,7\text{-Tetrahydrobenzo[d]thiazol-2-amine}
$$
Optimization Data
One-Pot Bromination-Cyclization Protocol
A modified one-pot procedure avoids intermediate isolation, enhancing efficiency:
- Bromination : 1-Tetralone treated with $$ \text{N} $$-bromosuccinimide in ethanol at 0–5°C.
- Thiocyanate Substitution : Potassium thiocyanate added to form 3-thiocyanato-1-tetralone.
- Cyclization : Benzylamine introduced to trigger nucleophilic attack and ring closure.
$$
\text{1-Tetralone} \xrightarrow[\text{NBS}]{\text{Br}_2} \alpha\text{-Bromo-1-tetralone} \xrightarrow[\text{KSCN}]{\text{SN2}} 3\text{-Thiocyanato-1-tetralone} \xrightarrow[\text{Benzylamine}]{\text{Cyclization}} 4,5,6,7\text{-Tetrahydrobenzo[d]thiazol-2-amine}
$$
Advantages :
Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid
Nucleophilic Aromatic Substitution
4-Fluorothiophenol reacts with chloroacetic acid in basic conditions (K$$2$$CO$$3$$, DMF):
$$
\text{4-Fluorothiophenol} + \text{ClCH}2\text{COOH} \xrightarrow[\text{K}2\text{CO}_3, \text{DMF}]{80^\circ\text{C}} 2\text{-((4-Fluorophenyl)thio)acetic Acid}
$$
Reaction Metrics
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
2-((4-Fluorophenyl)thio)acetic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine:
$$
\text{2-((4-Fluorophenyl)thio)acetic Acid} \xrightarrow[\text{SOCl}2]{\text{Reflux}} \text{Acid Chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Amine}} \text{Target Compound}
$$
Conditions :
Carbodiimide Coupling (EDCl/HOBt)
A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
\text{2-((4-Fluorophenyl)thio)acetic Acid} + \text{4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine} \xrightarrow[\text{EDCl/HOBt}]{\text{DMF}} \text{Target Compound}
$$
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Hantzsch + Acid Chloride | 70–75% | >95% | Moderate | High |
| One-Pot + EDCl/HOBt | 80–85% | >98% | High | Moderate |
The one-pot EDCl/HOBt method outperforms in yield and scalability, though it requires stringent anhydrous conditions.
Mechanistic Insights and Side Reactions
Thiazole Ring Formation
The Hantzsch mechanism proceeds via nucleophilic attack of thiourea’s sulfur on α-bromo-1-tetralone, followed by cyclodehydration. Competing pathways may yield imine byproducts if amine nucleophiles are present prematurely.
Thioether Oxidation
The thioether linkage in 2-((4-fluorophenyl)thio)acetic acid is susceptible to oxidation, necessitating inert atmospheres during synthesis.
Q & A
Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide?
The synthesis typically involves thiazole ring formation followed by acylation reactions. Key steps include:
- Controlled thioether bond formation between the fluorophenyl group and the thiazole core.
- Acylation using activated acetamide derivatives under reflux conditions (e.g., dimethylformamide as a solvent, 4-hour reaction time). Optimization requires precise control of temperature (60–100°C), solvent polarity, and stoichiometry to maximize yield (>70%) and purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on:
Q. What are the solubility challenges for this compound, and how can they be addressed?
The compound exhibits poor aqueous solubility due to its hydrophobic thiazole and fluorophenyl moieties. Strategies include:
- Co-solvent systems : Use DMSO:water (1:1) for in vitro assays.
- Surfactant-assisted dissolution : Polysorbate-80 or cyclodextrins for in vivo studies. Solubility parameters (logP ~3.5) should guide solvent selection .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Apply Design of Experiments (DoE) methodologies:
- Factorial design : Vary temperature, solvent, and catalyst loading to identify critical factors.
- Response surface methodology : Optimize yield and purity simultaneously. For example, reducing reaction time from 6 to 4 hours decreases sulfoxide byproduct formation by 15% .
Q. What computational tools are recommended for studying the compound’s interaction with biological targets?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Dock the compound into enzyme active sites (e.g., cyclooxygenase-2) to predict binding affinity (ΔG < -8 kcal/mol).
- Validate with free-energy perturbation (FEP) calculations to refine binding mode hypotheses .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Address discrepancies through:
- Dose-response normalization : Compare IC values across cell lines (e.g., HepG2 vs. MCF-7) using standardized protocols.
- Metabolic stability assays : Assess cytochrome P450 interactions to rule out false negatives due to rapid degradation. For instance, conflicting cytotoxicity data (IC = 10 µM vs. 50 µM) may arise from differential efflux pump activity .
Q. What strategies enhance the compound’s selectivity for cancer vs. normal cells?
- Structural analogs : Introduce electron-withdrawing groups (e.g., nitro) to the thiazole ring to improve target specificity.
- Prodrug design : Mask the acetamide group with pH-sensitive linkers for tumor microenvironment activation. Comparative studies show that 4-fluorophenyl derivatives exhibit 3x higher selectivity than chlorophenyl analogs .
Q. How can in silico ADMET profiling guide preclinical development?
Use tools like SwissADME and pkCSM :
- Predict logP (2.8), BBB permeability (low), and CYP3A4 inhibition (high risk).
- Adjust substituents (e.g., replace thioether with sulfone) to reduce hepatotoxicity alerts .
Methodological Guidance Tables
| Parameter | Optimal Range | Key References |
|---|---|---|
| Reaction Temperature | 70–90°C | |
| Solubility (DMSO) | 25 mg/mL | |
| IC (Anticancer) | 5–20 µM (HepG2) | |
| Molecular Docking ΔG | < -8 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
